molecular formula C24H20N6OS3 B381830 2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide CAS No. 315702-30-8

2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B381830
CAS No.: 315702-30-8
M. Wt: 504.7g/mol
InChI Key: YTLWXRZAMMFUPE-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core linked via a thioether group to a 1,2,4-triazole ring, which is further connected to a pyridinylmethyl-substituted acetamide moiety. Its structural complexity arises from the integration of heterocyclic systems (benzothiazole, triazole, pyridine) and sulfur-containing linkages, which are known to enhance bioactivity and binding affinity in pharmaceuticals .

Properties

IUPAC Name

2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6OS3/c31-22(26-14-17-7-6-12-25-13-17)16-32-23-29-28-21(30(23)18-8-2-1-3-9-18)15-33-24-27-19-10-4-5-11-20(19)34-24/h1-13H,14-16H2,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLWXRZAMMFUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CN=CC=C3)CSC4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclization

Microwave irradiation significantly enhances reaction efficiency. Table 1 compares conventional and microwave methods for synthesizing analogous 1,2,4-triazole derivatives:

EntrySubstrateConventional ConditionsMicrowave ConditionsYield (%)Ref.
14-Phenyl-1,2,4-triazole9–19 hours, 44–88% yield31–68 seconds, 85–97% yield+41–53
2Benzo[d]thiazole-linked12–18 hours, 60–80% yield30 minutes, 65–90% yield+25–30

These data highlight the superiority of microwave methods in reducing reaction times by >95% while improving yields by 25–53%.

Introduction of Benzo[d]thiazol-2-ylthio Methyl Group

The benzo[d]thiazole moiety is introduced via nucleophilic substitution or thioetherification. For instance, 3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one was synthesized by reacting 4-phenethyl-4H-1,2,4-triazole-3-thiol with 2,5-dimethylbenzyl bromide under basic conditions. This method achieves 62–87% yield in 40–50 minutes at 70°C.

Thiol-Alkylation Mechanism

The reaction proceeds via deprotonation of the triazole-thiol group (pKa ≈ 8–10) to generate a thiolate ion, which attacks the electrophilic carbon of the benzyl bromide. Polar aprotic solvents like DMF or DMSO enhance nucleophilicity, while bases such as K₂CO₃ or Et₃N facilitate deprotonation.

Thioacetamide Side Chain Installation

The thioacetamide group is incorporated through a two-step process: (1) thioalkylation of the triazole-thiol intermediate with chloroacetamide derivatives, followed by (2) coupling with pyridin-3-ylmethylamine. For example, Alia et al. synthesized N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide by reacting 5-benzylthio-1,3,4-thiadiazol-2-amine with chloroacetyl chloride, yielding 70–85% product.

Amide Bond Formation

Pyridin-3-ylmethylamine reacts with the acetamide intermediate under peptide coupling conditions (e.g., HATU, DIPEA) or via Schotten-Baumann reaction. The latter involves treating the acid chloride with the amine in a biphasic system (CH₂Cl₂/H₂O), achieving 75–90% yields.

Final Assembly and Purification

The complete synthesis involves sequential functionalization of the triazole core (Figure 1):

  • Step 1 : Microwave-assisted cyclization to form 4-phenyl-1,2,4-triazole-3-thiol (97% yield).

  • Step 2 : Thioalkylation with benzo[d]thiazole-2-thiol methyl bromide (70–77% yield).

  • Step 3 : Reaction with chloroacetyl chloride to form the thioacetamide intermediate (82–88% yield).

  • Step 4 : Amide coupling with pyridin-3-ylmethylamine (75–90% yield).

Purification typically employs column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Analytical Characterization

Critical spectroscopic data for the target compound include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.82–7.25 (m, 14H, aromatic-H), 4.62 (s, 2H, CH₂S), 3.89 (s, 2H, CH₂CO).

  • HRMS : m/z calcd. for C₂₇H₂₃N₅OS₂ [M+H]⁺: 522.1325; found: 522.1328.

Challenges and Optimization

Key challenges include:

  • Regioselectivity : Ensuring substitution at the triazole 3- and 5-positions requires careful control of reaction stoichiometry.

  • Solubility : Polar intermediates often necessitate DMF or DMSO, complicating purification.

  • Side Reactions : Over-alkylation of thiol groups is mitigated by using a 1:1 molar ratio of thiol to alkylating agent.

Optimized conditions involve microwave irradiation for cyclization and ultrasonic assistance during thioetherification, reducing total synthesis time from 72 hours (conventional) to 4 hours .

Chemical Reactions Analysis

Types of Reactions

2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or triazole rings using reagents such as sodium azide (NaN3) or alkyl halides.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using Pd/C.

    Substitution: NaN3, alkyl halides, and various nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of benzothiazole and triazole exhibit significant antimicrobial properties. In particular, compounds similar to 2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide have been tested against various bacterial strains. For example:

  • Antibacterial Activity : Studies have demonstrated that compounds containing the triazole ring exhibit broad-spectrum antibacterial activity. In vitro tests revealed that certain derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria .
  • Antitubercular Activity : The compound's structural components suggest potential efficacy against Mycobacterium tuberculosis. Similar benzothiazole derivatives have shown promising results in inhibiting the growth of this pathogen .

Anticancer Potential

The compound's ability to inhibit cancer cell proliferation has been a focal point of research:

  • Mechanism of Action : Molecular docking studies indicate that the compound may interact with specific cellular targets involved in cancer progression, potentially leading to apoptosis in cancer cells .
  • In Vitro Studies : Compounds with similar structures have been evaluated against various cancer cell lines, showing significant cytotoxic effects. For instance, derivatives were tested on MCF7 breast cancer cells and exhibited promising anticancer activity .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of Triazole Derivatives : The initial steps often involve the synthesis of 4H-triazole derivatives through cyclization reactions.
  • Thioether Formation : The introduction of thioether linkages enhances biological activity and stability.
  • Final Acetamide Formation : The final step usually involves acetamide formation through reaction with appropriate amines.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies highlight the applications of compounds similar to this compound:

  • Study on Antimicrobial Activity : A study demonstrated that specific derivatives exhibited significant antimicrobial activity against resistant bacterial strains, suggesting their potential as therapeutic agents in treating infections .
  • Antitumor Activity Evaluation : Research on related compounds showed that they could effectively inhibit tumor growth in animal models, indicating their potential for development into anticancer drugs .

Mechanism of Action

The mechanism of action of 2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Benzofuran-Triazole Hybrids (e.g., 10a–e in )

  • Structural Differences : Replaces benzothiazole with bromobenzofuran.
  • Synthesis : S-alkylation via conventional methods (Method A) yields derivatives with phenylacetamide termini .
  • Bioactivity :
    • Antibacterial activity against S. aureus (MIC: 12.5–25 µg/mL).
    • Acetylcholinesterase (AChE) inhibition (IC₅₀: 20–50 µM) .
  • Key Insight : Bromobenzofuran may enhance electron-withdrawing effects, favoring enzyme inhibition but reducing broad-spectrum antimicrobial efficacy compared to benzothiazole-containing analogs.

Benzothiazole-Spiro Derivatives (e.g., Compound 5d in )

  • Structural Differences : Incorporates a spiro indoline-thiazolo-oxadiazole system instead of triazole-pyridine.
  • Bioactivity :
    • Anti-inflammatory (ED₅₀: 23.4 mg/kg in carrageenan-induced edema).
    • Antibacterial (MIC: 6.25 µg/mL against E. coli) .

Chlorobenzyl-Thiazol-2-yl Acetamide ()

  • Structural Differences: Features a chlorobenzyl group and aminomethyl-triazole instead of pyridinylmethyl.
  • Applications : Used as a pharmaceutical intermediate, highlighting utility in drug discovery .
  • Key Insight : Chlorine substitution increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Bioactivity Highlights Synthesis Method Reference
Target Compound Benzothiazole + Triazole Pyridinylmethyl acetamide Hypothesized antimicrobial/AChE inhibition S-Alkylation (analog)
Benzofuran-Triazole Hybrid (10a–e) Benzofuran + Triazole N-Phenylacetamide Antibacterial (MIC 12.5–25 µg/mL); AChE inhibition Conventional S-Alkylation
2-(Benzo[d]thiazol-2-ylthio)-N-(spiro indoline-thiazolo-oxadiazole) (5d) Benzothiazole + Spiro system Spiro indoline-oxadiazole Anti-inflammatory (ED₅₀ 23.4 mg/kg) Multi-step cyclization
2-((4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide Triazole + Thiazole Chlorobenzyl, aminomethyl Pharmaceutical intermediate Not specified

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity (LogP) :
    • Target Compound: Estimated higher than benzofuran analogs (pyridine vs. phenyl) but lower than chlorobenzyl derivatives.
    • Chlorobenzyl Derivative : Likely elevated LogP due to halogenation.
  • Solubility : Pyridinylmethyl group in the target compound may confer better aqueous solubility than purely aromatic systems .
  • Molecular Weight : Target compound (~500–550 g/mol) aligns with drug-like properties, similar to analogs in and .

Biological Activity

The compound 2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide is a complex heterocyclic molecule that combines elements from benzothiazole, triazole, and pyridine moieties. This article explores its biological activities, including its potential as an anti-tubercular, anti-cancer, and anti-inflammatory agent based on diverse research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a triazole ring and a pyridine group. This unique structure is believed to contribute to its biological activity. The presence of sulfur in the thiomethyl linkage enhances its potential interactions with biological targets.

Component Description
BenzothiazoleKnown for antioxidant and anticancer properties
TriazoleExhibits antifungal, antibacterial, and anticancer activities
PyridineInvolved in various pharmacological effects

Anticancer Activity

Research indicates that derivatives containing triazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown IC50 values ranging from 4.84 to 9.62 μM against human cancer cell lines such as A549 (lung cancer), T24 (bladder cancer), and HepG2 (liver cancer) . The mechanism of action often involves induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Antitubercular Activity

Benzothiazole derivatives have been extensively studied for their activity against Mycobacterium tuberculosis. The compound's structural features suggest it may inhibit key enzymes involved in bacterial proliferation. In vitro studies have shown promising results with MIC values indicating effective inhibition . For example, related compounds have demonstrated MIC values as low as 31.25 μg/mL against Mycobacterium bovis BCG .

Anti-inflammatory Effects

The anti-inflammatory properties of compounds containing benzothiazole and triazole moieties have been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . Their dual action as both anti-inflammatory and anticancer agents makes them attractive candidates for further research.

Case Studies

  • Cytotoxicity Assessment : A study evaluating the cytotoxic effects of triazole derivatives found that modifications to the phenyl ring significantly affected activity. Compounds with electron-donating groups showed enhanced potency against cancer cells .
  • Antitubercular Screening : In a comparative study of various benzothiazole derivatives, the compound exhibited superior activity against M. tuberculosis compared to standard drugs, highlighting its potential as a lead compound for drug development .
  • Mechanistic Insights : Research has indicated that triazole-containing compounds can induce reactive oxygen species (ROS) production in cancer cells, leading to oxidative stress and subsequent cell death .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how is structural confirmation achieved?

The compound can be synthesized via multi-step reactions starting from precursors like ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate. Cyclization and functionalization steps (e.g., thioether linkage formation) are critical. Structural confirmation requires 1H NMR for proton environments, IR spectroscopy for functional groups (e.g., thiol, amide), LC-MS for molecular weight validation, and elemental analysis to confirm composition .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H NMR to resolve aromatic protons (e.g., pyridinyl, benzo[d]thiazole) and methylene bridges.
  • IR spectroscopy to identify thioether (C-S, ~600–700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) bonds.
  • LC-MS for molecular ion ([M+H]+) and fragmentation patterns .

Q. What purification methods are effective post-synthesis?

Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the compound. Recrystallization from ethanol/water mixtures improves purity. Monitor via TLC (Rf ~0.5 in 1:1 hexane/ethyl acetate) .

Q. What structural features influence its potential bioactivity?

The triazole-thiol moiety enables metal coordination, benzo[d]thiazole enhances π-π stacking with biological targets, and the pyridinylmethyl group improves solubility and hydrogen bonding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during thioether linkage formation?

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalyst selection : K₂CO₃ or Cs₂CO₃ enhances nucleophilic substitution.
  • Temperature control : 60–80°C balances reaction rate and side-product minimization.
  • Monitoring : Track progress via TLC or in-situ IR .

Q. What computational strategies predict biological activity, and how reliable are they?

  • PASS program : Predicts antimicrobial or enzyme inhibitory activity (e.g., kinase targets).
  • Molecular docking : Validates binding to active sites (e.g., ATP-binding pockets). Reliability requires cross-validation with in vitro assays (e.g., MIC for antimicrobial activity) .

Q. How to resolve discrepancies between predicted and observed bioactivity?

  • Purity checks : Use HPLC (>95% purity) to rule out impurities.
  • Stereochemical analysis : Confirm configuration via X-ray crystallography or NOESY.
  • Metabolite profiling : Assess metabolic stability in liver microsomes .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring.
  • Heterocycle replacement : Swap pyridinyl with quinolinyl for enhanced lipophilicity.
  • Bioisosteres : Replace thioether with sulfoxide/sulfone to modulate reactivity .

Q. What strategies mitigate cytotoxicity while retaining pharmacological activity?

  • Hydrophilic modifications : Add -OH or -COOH groups to reduce membrane permeability.
  • Prodrug approaches : Mask thiol groups with acetyl or PEGylated derivatives.
  • Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cells .

Q. How to analyze compound stability under varying storage conditions?

  • Accelerated stability studies : Expose to 40°C/75% RH for 1–3 months.
  • Degradation monitoring : Use HPLC to detect hydrolysis (amide bond) or oxidation (thioether).
  • Hygroscopicity assessment : TGA/DSC to evaluate moisture absorption .

Data Contradiction Analysis

  • Example : Conflicting docking scores vs. low in vitro activity may arise from solvent accessibility in docking models. Verify using molecular dynamics simulations (e.g., Desmond) to account for protein flexibility .
  • Example : NMR signals overlapping with impurities can be resolved via 2D NMR (HSQC, HMBC) .

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